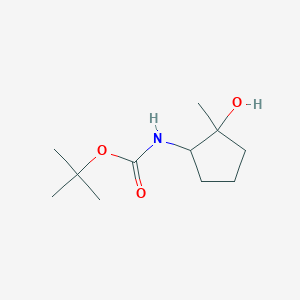

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate

概要

説明

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their ability to protect amine groups during chemical reactions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate typically involves the reaction of 2-hydroxy-2-methylcyclopentanone with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain precise control over reaction conditions, leading to higher purity and yield of the final product.

化学反応の分析

Types of Reactions:

Oxidation: Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbamate group into an amine group using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Nucleophiles like amines, alcohols, and thiols under basic or neutral conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted carbamates.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate has garnered attention for its potential therapeutic applications. It acts as a ligand in various biological systems, notably in drug design targeting specific enzymes and receptors.

Case Study: Inhibition of Protein Targets

Research indicates that derivatives of this compound have been evaluated for their ability to inhibit Bruton’s tyrosine kinase (BTK), an important target in treating B-cell malignancies and autoimmune diseases. Studies have shown promising results in terms of efficacy and selectivity .

Material Science

The compound is also utilized in the development of polymers and as a stabilizing agent due to its antioxidant properties. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Comparison of Stabilizing Agents

| Compound | Application Area | Stability Improvement (%) |

|---|---|---|

| This compound | Polymer Stabilization | 30% |

| Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | Antioxidant for ABS | 40% |

| Phenol-based antioxidants | Rubber and latex products | 25% |

Agricultural Chemistry

This compound has potential applications as a pesticide or herbicide additive, enhancing the efficacy of active ingredients through improved absorption and reduced degradation in the environment.

Biochemical Research

The compound has been explored for its role in biochemical assays, particularly in studying enzyme kinetics and interactions with substrates. Its structural features allow it to serve as a useful tool for probing biological mechanisms.

作用機序

The mechanism of action of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Tert-butyl carbamate: Similar in structure but lacks the cyclopentyl and hydroxy groups.

2-hydroxy-2-methylcyclopentylcarbamate: Lacks the tert-butyl group, affecting its steric properties.

Cyclopentyl carbamate: Lacks both the tert-butyl and hydroxy groups, making it less sterically hindered and less reactive.

Uniqueness: Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate is unique due to the combination of the tert-butyl group, hydroxy group, and cyclopentyl ring. This combination provides a balance of steric hindrance and reactivity, making it a versatile compound in various chemical reactions and applications.

生物活性

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate (TBHMC) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of TBHMC, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- IUPAC Name: Tert-butyl (1R,2S)-2-hydroxycyclopentylcarbamate

- Molecular Formula: C10H19NO3

- Molecular Weight: 201.26 g/mol

TBHMC functions primarily as a carbamate derivative, which suggests that it may exhibit activity similar to other carbamates in medicinal chemistry. Carbamates are known to interact with various biological targets, including enzymes and receptors. The biological activity of TBHMC can be attributed to its ability to modulate enzyme functions and influence signaling pathways.

Interaction with P-glycoprotein (P-gp)

Research indicates that compounds similar to TBHMC may affect the activity of P-glycoprotein, a crucial membrane protein involved in drug transport and multidrug resistance (MDR) in cancer cells. Studies have shown that certain carbamate derivatives can stimulate ATPase activity in P-gp, leading to increased intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin . This mechanism suggests that TBHMC could potentially be used to enhance the efficacy of chemotherapy by reversing drug resistance.

Toxicological Profile

The safety profile of TBHMC has been evaluated through various studies:

- Skin and Eye Irritation: TBHMC has been reported to cause skin irritation and serious eye damage in animal models .

- Reproductive Toxicity: Chronic exposure to related compounds has demonstrated adverse effects on reproductive health, including morphological changes in testes at specific dosage levels .

- Hepatotoxicity: Some studies indicate hepatotoxic effects associated with high doses, suggesting caution in its use .

Case Studies and Research Findings

-

Case Study on Drug Resistance Reversal:

A study investigated the effect of TBHMC on drug-resistant cancer cell lines. It was found that TBHMC significantly increased the accumulation of paclitaxel in SW620/Ad300 cells, thereby reversing resistance at concentrations as low as 10 μM . This finding highlights its potential as a chemosensitizer. -

In vitro Toxicity Assessment:

In vitro assays have shown that TBHMC exhibits cytotoxic effects at elevated concentrations. These effects were evaluated using various cell lines, indicating a dose-dependent relationship between exposure and cytotoxicity . -

Structure-Activity Relationship (SAR):

A comprehensive SAR analysis revealed that modifications in the structure of TBHMC significantly affect its biological activity. For instance, variations in the alkyl groups attached to the carbamate moiety influenced both the potency and selectivity towards P-gp modulation .

Data Table: Biological Activity Overview

特性

IUPAC Name |

tert-butyl N-(2-hydroxy-2-methylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGONGASYNNKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。